2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane
CAS No.: 351330-03-5
Cat. No.: VC4275024
Molecular Formula: C19H24O2
Molecular Weight: 284.399
* For research use only. Not for human or veterinary use.
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane - 351330-03-5](/images/structure/VC4275024.png)
Specification
CAS No. | 351330-03-5 |
---|---|
Molecular Formula | C19H24O2 |
Molecular Weight | 284.399 |
IUPAC Name | 2-[[4-(1-adamantyl)phenoxy]methyl]oxirane |
Standard InChI | InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 |
Standard InChI Key | UBQNMQHSQADGKR-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of three primary components:
-
Adamantane Core: A diamondoid hydrocarbon providing steric bulk and stability.
-
Phenoxy Group: A benzene ring linked via an oxygen atom to the adamantane.
-
Oxirane (Epoxide) Ring: A three-membered cyclic ether attached to the phenoxy methyl group .
The IUPAC name, 2-[[4-(1-adamantyl)phenoxy]methyl]oxirane, reflects this arrangement . Key structural identifiers include the SMILES notation C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5
and InChIKey UBQNMQHSQADGKR-UHFFFAOYSA-N
.
Stereochemical Considerations
The oxirane ring introduces a stereocenter at the epoxy carbon. While the PubChem entry notes one undefined stereocenter , synthetic studies often address stereoselectivity during epoxidation. For example, Leonova et al. (2020) demonstrated that epoxidation of adamantane-derived alkenes with m-chloroperoxybenzoic acid (mCPBA) yields epoxides with predictable stereochemistry .
Synthesis and Manufacturing
Epoxidation of Adamantane-Based Alkenes
The primary synthetic route involves epoxidation of unsaturated adamantane precursors. Leonova et al. (2020) reported the reaction of 1-(3-phenylprop-2-en-1-yl)adamantane with mCPBA in dichloromethane, yielding 2-[4-(adamantan-1-yl)phenoxymethyl]oxirane in 65–78% yield . The reaction proceeds via electrophilic addition, with the peracid oxidizing the double bond to form the epoxide.
Alternative Methods
Alternative approaches include:
-
Nucleophilic Ring-Opening: Epibromohydrins derived from adamantane react with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
-
Acid-Catalyzed Rearrangements: Treatment with nitric acid (98%) converts bromomethyloxirane derivatives to 3-hydroxypropanoic acids, expanding functionalization options .
Physicochemical Properties
Key Physical Parameters
The high XLogP3 value (5) indicates significant hydrophobicity, aligning with the adamantane’s lipophilic nature . The compound’s powder form and stability at room temperature facilitate handling in laboratory settings .
Chemical Reactivity and Derivatives
Nucleophilic Ring-Opening Reactions
The epoxide’s strained ring undergoes nucleophilic attack at the less hindered carbon. For example:
-
Ammonolysis: Reaction with ammonia yields β-amino alcohols, though regioselectivity depends on steric effects .
-
Acid-Catalyzed Hydrolysis: Concentrated nitric acid opens the epoxide to form 2-(adamantan-1-yl)-3-hydroxypropanoic acid, a potential intermediate for bioactive molecules .
Functionalization via Substitution
Brominated derivatives, such as 2-(adamantan-1-yl)-2-(bromomethyl)oxirane, react with sulfur nucleophiles to form thioethers, expanding utility in materials science .
Future Directions and Research Gaps
Stereoselective Synthesis
Current methods lack explicit stereocontrol. Asymmetric epoxidation using chiral catalysts (e.g., Sharpless conditions) could yield enantiopure derivatives for drug discovery.
Biological Activity Profiling
While structural analogs show antiviral and antibacterial effects, targeted studies on this compound’s bioactivity are absent. In vitro assays against viral proteases or bacterial membranes are warranted.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for neurological targets, guiding synthetic efforts toward central nervous system therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume